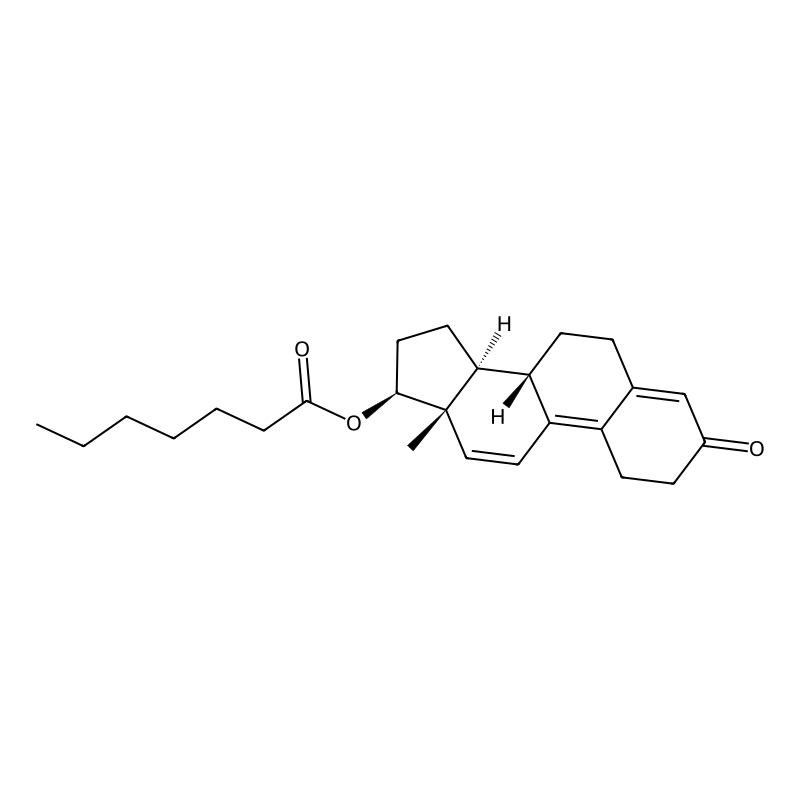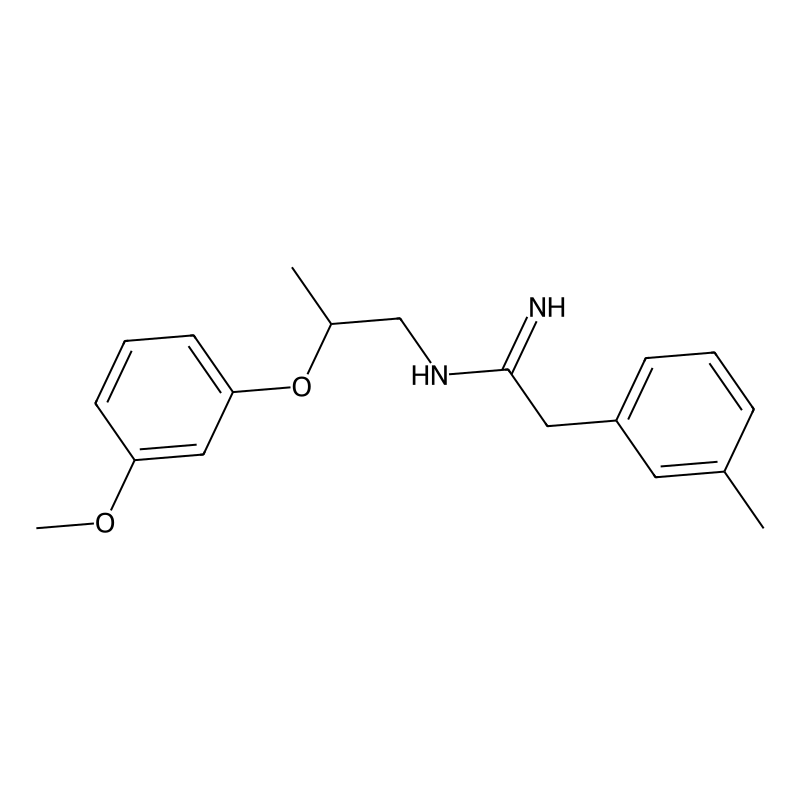2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- This compound can be used as an intermediate in the synthesis of other organic compounds .
- It can be used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities .
- It can also be used to synthesize tetrahydronaphthalenols with anti-allergic activities .
- Given its potential use in the synthesis of compounds with antitubercular and anti-allergic activities, it could be used in the pharmaceutical industry for the development of new drugs .
- Benzyl bromides, a class of compounds to which “2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide” belongs, are often used in the synthesis of agrochemicals .
- Benzyl bromides are also used in the synthesis of dyes , suggesting potential applications in this industry.
- This compound could potentially be used in the production of food, drugs, pesticides, or biocidal products .
Organic Synthesis
Pharmaceutical Industry
Agrochemical Industry
Dye Industry
Food, Drug, Pesticide or Biocidal Product Use
Laboratory Chemicals
- This compound may be used in the synthesis of bioreductive drugs . For example, it can be used to synthesize a compound known as (6 S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .
- Given its unique structure, “2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide” could be used in the preparation of specialty chemicals .
- It could be used in chemical education as an example of a benzyl bromide or a compound with a trifluoromethoxy group .
Synthesis of Bioreductive Drugs
Preparation of Specialty Chemicals
Chemical Research
Material Science
Chemical Education
Chemical Database
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a halogenated aromatic compound characterized by its unique trifluoromethoxy group, which significantly influences its chemical reactivity and biological properties. The molecular formula is C₈H₄BrCl₂F₃O, and it has a molecular weight of approximately 303.9 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of both bromine and trifluoromethoxy functionalities, which can enhance lipophilicity and bioactivity.
Due to the lack of specific data, it is advisable to handle 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide with caution, assuming the following potential hazards:
- Suzuki–Miyaura Cross-Coupling Reaction: This compound serves as an important intermediate in the synthesis of biaryl compounds through the coupling of boronic acids with aryl halides.
- Nucleophilic Substitution Reactions: The bromide moiety can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethoxy can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization .
The biological activity of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide has been explored in various studies. Compounds with trifluoromethyl groups often exhibit enhanced biological properties due to the unique characteristics of fluorine. This compound has shown potential as an intermediate in synthesizing biologically active molecules, particularly in the pharmaceutical industry. Its derivatives are being investigated for their efficacy against various diseases, including viral infections and cancer .
Several methods have been developed for synthesizing 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide:
- Halogenation: The initial step typically involves halogenating a suitable precursor compound under controlled conditions to introduce chlorine atoms at the 2 and 6 positions and a bromine atom at the benzyl position.
- Trifluoromethoxylation: The introduction of the trifluoromethoxy group can be achieved through nucleophilic substitution reactions involving trifluoromethoxide reagents .
- Coupling Reactions: Subsequent coupling reactions can be employed to further modify the compound by attaching various functional groups or scaffolds.
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide finds applications in:
- Pharmaceutical Synthesis: It serves as a building block for synthesizing complex pharmaceuticals.
- Material Science: Due to its unique properties, it can be used in developing advanced materials with specific functionalities.
- Agricultural Chemistry: It may also play a role in synthesizing agrochemicals with improved efficacy and selectivity .
Studies on interaction profiles indicate that compounds containing trifluoromethyl groups often exhibit unique interactions with biological targets due to their electronegativity and steric effects. These interactions can lead to altered binding affinities compared to non-fluorinated analogs. Further research is ongoing to elucidate these mechanisms and optimize compounds for better therapeutic outcomes .
Similar compounds include:
- 4-(Trifluoromethyl)benzyl bromide - Lacks dichloro substituents but shares the trifluoromethyl group.
- 2,4-Dichloro-5-(trifluoromethyl)aniline - Contains similar halogenation but varies in functional groups.
- 2-Chloro-4-(trifluoromethoxy)aniline - Similar structure but different positioning of chlorine and absence of bromine.
Comparison TableCompound Name Key Features Unique Aspects 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide Halogenated aromatic compound with trifluoromethoxy High reactivity due to multiple halogens 4-(Trifluoromethyl)benzyl bromide Trifluoromethyl group only Simpler structure 2,4-Dichloro-5-(trifluoromethyl)aniline Contains similar halogens Different biological activity 2-Chloro-4-(trifluoromethoxy)aniline Similar functional groups Lacks bromine
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide | Halogenated aromatic compound with trifluoromethoxy | High reactivity due to multiple halogens |
| 4-(Trifluoromethyl)benzyl bromide | Trifluoromethyl group only | Simpler structure |
| 2,4-Dichloro-5-(trifluoromethyl)aniline | Contains similar halogens | Different biological activity |
| 2-Chloro-4-(trifluoromethoxy)aniline | Similar functional groups | Lacks bromine |
This comparison highlights the uniqueness of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide due to its specific arrangement of halogens and functional groups, which contribute to its distinctive chemical behavior and potential applications in various fields.








